molecular formula C9H4F4O4 B11864046 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid CAS No. 1638764-98-3

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid

Cat. No.: B11864046
CAS No.: 1638764-98-3
M. Wt: 252.12 g/mol
InChI Key: KEZZOTZKXSGDBE-UHFFFAOYSA-N
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Description

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of two difluoromethyl groups attached to a benzodioxole ring, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid typically involves the use of raw materials such as 5-bromo-2,2-difluorobenzodioxole and triisopropyl borate. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various benzodioxole-containing pharmaceutical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the development of materials with specific properties, such as organic optoelectronics and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-2H-1,3-benzodioxol-5-yl)boronic acid
  • (2S)-2-amino-2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetic acid

Uniqueness

2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid is unique due to its specific difluoromethyl groups and benzodioxole ring structure, which impart distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry, distinguishing it from other similar compounds.

Biological Activity

2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of difluorinated benzodioxole moieties, which may influence its pharmacological properties and interactions with biological systems.

The compound's molecular formula is C9H6F4O4C_9H_6F_4O_4, and it features a unique structure that includes a benzodioxole ring and difluoroacetic acid functionalities. The presence of fluorine atoms generally enhances lipophilicity and can affect the compound's reactivity and binding properties.

Anticancer Properties

Research has indicated that difluorinated compounds often exhibit significant anticancer activity. For instance, difluoroacetic acid has been studied for its role in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but may parallel findings from related compounds.

Enzyme Inhibition

Difluorinated carboxylic acids have been shown to interact with various enzymes. The structural similarity of this compound to known enzyme inhibitors suggests potential activity against enzymes involved in metabolic pathways. For example, studies on difluoroacetic acid indicate it may inhibit enzymes such as succinate dehydrogenase, impacting cellular respiration and energy metabolism.

Study 1: Antitumor Activity

In a recent study examining the effects of difluorinated compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and reduced cell viability in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

Study 2: Enzyme Interaction

Another investigation focused on the inhibitory effects of the compound on succinate dehydrogenase (SDH). The results indicated that at concentrations above 50 µM, there was a marked decrease in enzyme activity compared to control groups.

Concentration (µM)SDH Activity (% Control)
0100
5080
10060
20030

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorine Substitution : The presence of fluorine atoms can enhance binding affinity to target proteins due to increased hydrophobic interactions.
  • Metabolic Pathway Disruption : By inhibiting key enzymes involved in metabolic pathways, the compound may alter cellular metabolism significantly.

Properties

CAS No.

1638764-98-3

Molecular Formula

C9H4F4O4

Molecular Weight

252.12 g/mol

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H4F4O4/c10-8(11,7(14)15)4-1-2-5-6(3-4)17-9(12,13)16-5/h1-3H,(H,14,15)

InChI Key

KEZZOTZKXSGDBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(C(=O)O)(F)F)OC(O2)(F)F

Origin of Product

United States

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